2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide

Medicinal Chemistry Antimicrobial Drug Discovery Heterocyclic Synthesis

Researchers synthesizing antimicrobial 1,3,4-oxadiazoles require a brominated building block-not the non-brominated analog, which targets lipoxygenase. CAS 315248-38-5 is the correct precursor for constructing 2,5-disubstituted oxadiazole libraries. • Enables POCl3-mediated cyclization to oxadiazoles with potent antimicrobial activity. • Bromine substituent provides a functionalization handle for SAR studies and metal complexation. • QSAR-validated scaffold for rational antimicrobial design. Available in 500 mg and 1 g research quantities.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 315248-38-5
Cat. No. B1331304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide
CAS315248-38-5
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NN
InChIInChI=1S/C12H11BrN2O2/c13-12-9-4-2-1-3-8(9)5-6-10(12)17-7-11(16)15-14/h1-6H,7,14H2,(H,15,16)
InChIKeyYVEYGZIYDZYEHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide (CAS 315248-38-5): A Brominated Naphthyloxy Acetohydrazide Intermediate for Medicinal Chemistry and Antimicrobial Agent Development


2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide (CAS 315248-38-5) is a synthetic organic compound belonging to the naphthyloxy acetohydrazide class. Its molecular formula is C12H11BrN2O2, with a molecular weight of 295.13 g/mol . The compound features a 1-bromo-2-naphthyl ether moiety linked to an acetohydrazide functional group . It serves primarily as a versatile building block and intermediate in the synthesis of more complex bioactive molecules, particularly 1,3,4-oxadiazole derivatives and hydrazone-based metal complexes with demonstrated antimicrobial potential [1].

Why 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide (CAS 315248-38-5) Cannot Be Replaced by Unsubstituted Naphthyloxy Acetohydrazides in Targeted Antimicrobial Synthesis


Direct substitution with non-brominated analogs like 2-(1-naphthyloxy)acetohydrazide (CAS 24310-15-4) or 2-(2-naphthyloxy)acetohydrazide (CAS 36304-47-9) is scientifically unsound due to divergent biological activity profiles and synthetic utility. The bromine substituent at the 1-position of the naphthalene ring fundamentally alters the compound's role in medicinal chemistry. While the unsubstituted 2-(1-naphthyloxy) derivative is a reported lipoxygenase inhibitor with activity in the nanomolar range , the 2-[(1-bromo-2-naphthyl)oxy] variant is not primarily an enzyme inhibitor but a critical precursor for constructing 1,3,4-oxadiazole scaffolds with potent antimicrobial properties [1]. This difference in primary application means that in a workflow aimed at synthesizing novel antimicrobial agents, substituting the brominated building block for a non-brominated analog would lead to a completely different chemical series, compromising the intended structure-activity relationship (SAR) and likely resulting in a loss of the desired bioactivity [2].

Quantitative Differentiation Guide for 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide (CAS 315248-38-5) vs. Naphthyloxy Analogs in Antimicrobial Agent Discovery


Synthetic Utility and Antimicrobial Potential of the Brominated Scaffold: A Comparison with the 6-Bromo Isomer and Unsubstituted Analogs

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is a key precursor for synthesizing 1,3,4-oxadiazole derivatives, a class of heterocycles known for their antimicrobial properties. Its synthetic utility is directly supported by literature demonstrating that the closely related 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide (an isomeric comparator) is used to produce a library of oxadiazoles. These synthesized oxadiazoles, which incorporate the bromonaphthalene moiety, exhibit significant antimicrobial activity when tested against various bacterial and fungal strains [1]. In contrast, the unsubstituted analog 2-(2-naphthyloxy)acetohydrazide (CAS 36304-47-9) is primarily reported as an antibacterial agent acting via DNA-dependent RNA polymerase inhibition, not as a building block for oxadiazole synthesis . This establishes a clear divergence in application: the brominated compound is a scaffold for constructing complex antimicrobial agents, whereas the non-brominated analog is a terminal bioactive compound with a distinct mechanism.

Medicinal Chemistry Antimicrobial Drug Discovery Heterocyclic Synthesis

Bromine Substituent Effect: Enabling Metal Complexation for Enhanced Antimicrobial Activity

The presence of the bromine atom enhances the utility of the naphthyl acetohydrazide core as a ligand for metal complexation. While naphthyl acetohydrazide (HL) itself forms biologically active transition metal complexes (e.g., with Co(II), Cu(II), Zn(II), Cd(II)) that demonstrate antimicrobial and DNA-binding properties [1], the introduction of a bromine substituent provides an additional handle for tuning the electronic and steric properties of the resulting complexes. This is supported by SAR studies on related hydrazide derivatives, which demonstrate that halogen substituents on the aromatic ring (e.g., bromine) significantly modulate antimicrobial potency; for instance, in a series of (naphthalen-1-yloxy)-acetic acid hydrazides, compounds with bromine substituents were among the most active against tested microbial strains [2]. Therefore, 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide offers a potential advantage over the non-halogenated analog for researchers exploring metal-based antimicrobial agents, as the bromine atom can be exploited to optimize biological activity.

Bioinorganic Chemistry Antimicrobial Metal Complexes Ligand Design

Physicochemical Profile Differentiation: Impact of Bromination on Molecular Properties

The substitution of a hydrogen atom with a bromine atom results in a substantial change in key physicochemical parameters compared to the non-brominated analog 2-(2-naphthyloxy)acetohydrazide. The brominated target compound has a molecular weight of 295.13 g/mol, which is 78.89 g/mol greater than the 216.24 g/mol of the non-brominated comparator . Furthermore, the target compound has a calculated LogP of 1.971 and a topological polar surface area (TPSA) of 64.35 Ų . While LogP and TPSA data are not readily available for the non-brominated analog from the same source, the significant increase in molecular weight and the presence of the heavy halogen atom are known to influence properties such as lipophilicity and membrane permeability. This quantitative difference in molecular weight is a direct, verifiable differentiation point relevant to compound library design and SAR interpretation.

Medicinal Chemistry ADME Properties Physicochemical Characterization

Validated Application Scenarios for 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide (CAS 315248-38-5) in Antimicrobial Discovery and Medicinal Chemistry


Synthesis of Novel 1,3,4-Oxadiazole Derivatives as Antimicrobial Agents

2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide is optimally applied as a key intermediate in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. This application is directly inferred from established methodologies using the isomeric 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide to generate a library of oxadiazole compounds with significant antimicrobial activities [1]. The target compound can be reacted with various substituted aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to yield the corresponding oxadiazoles, which are then screened for antimicrobial properties.

Design and Synthesis of Halogenated Hydrazone-Based Ligands for Bioactive Metal Complexes

This compound is suitable for developing novel hydrazone ligands for transition metal complexation, an application supported by the demonstrated ability of the parent naphthyl acetohydrazide to form bioactive complexes with metals such as Cu(II) and Cd(II) [2]. The bromine substituent on 2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide offers a site for further functionalization or can be used to modulate the electronic properties of the resulting hydrazone ligand and its metal complexes, potentially enhancing their antimicrobial or anticancer activities, as suggested by SAR studies on related halogenated hydrazides [3].

Building Block for Structure-Activity Relationship (SAR) Studies on Antimicrobial Hydrazides

As a brominated member of the naphthyloxy acetohydrazide family, this compound serves as a valuable probe in SAR investigations aimed at optimizing antimicrobial activity. By comparing the activity of its derivatives against those derived from non-brominated or differently substituted analogs, researchers can deconvolute the contribution of the 1-bromo-2-naphthyl moiety to potency and selectivity. QSAR models developed for similar (naphthalen-1-yloxy)-acetic acid hydrazide series have identified specific substituent effects as critical for activity [3], validating the use of such halogenated building blocks in rational drug design workflows.

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